Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate
Brand Name: Vulcanchem
CAS No.: 57093-55-7
VCID: VC5278418
InChI: InChI=1S/C12H19NO2/c1-3-15-11(14)10(9-13)12(2)7-5-4-6-8-12/h10H,3-8H2,1-2H3
SMILES: CCOC(=O)C(C#N)C1(CCCCC1)C
Molecular Formula: C12H19NO2
Molecular Weight: 209.289

Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate

CAS No.: 57093-55-7

Cat. No.: VC5278418

Molecular Formula: C12H19NO2

Molecular Weight: 209.289

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate - 57093-55-7

Specification

CAS No. 57093-55-7
Molecular Formula C12H19NO2
Molecular Weight 209.289
IUPAC Name ethyl 2-cyano-2-(1-methylcyclohexyl)acetate
Standard InChI InChI=1S/C12H19NO2/c1-3-15-11(14)10(9-13)12(2)7-5-4-6-8-12/h10H,3-8H2,1-2H3
Standard InChI Key ROHCCJIABRKISQ-UHFFFAOYSA-N
SMILES CCOC(=O)C(C#N)C1(CCCCC1)C

Introduction

Structural and Molecular Features

Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate (C₁₂H₁₇NO₂) features a central acetate group bonded to a cyano-substituted carbon and a 1-methylcyclohexyl ring. The ester moiety (-COOEt) confers solubility in organic solvents, while the cyano group (-CN) enhances electrophilicity, making the compound reactive toward nucleophiles. The cyclohexyl ring’s chair conformation minimizes steric strain, influencing stereochemical outcomes in reactions .

Molecular Formula and Weight

  • Molecular formula: C₁₂H₁₇NO₂

  • Molecular weight: 223.27 g/mol (calculated from PubChem data for analogous structures) .

  • CAS Registry Number: 133481-10-4 .

Synthesis Pathways

The synthesis of ethyl 2-cyano-2-(1-methylcyclohexyl)acetate likely involves multi-step reactions, drawing parallels to methods used for structurally related compounds.

Esterification of Cyanoacetic Acid Derivatives

A plausible route involves the esterification of 2-cyano-2-(1-methylcyclohexyl)acetic acid with ethanol under acidic conditions. This method mirrors the synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, where recrystallization from hexane yielded a 94% pure product . For the target compound, sulfuric acid or p-toluenesulfonic acid could catalyze the reaction, with azeotropic removal of water to drive completion.

Alkylation of Cyanoacetate Esters

Alternative approaches may employ alkylation of ethyl cyanoacetate with 1-methylcyclohexyl halides. For instance, the synthesis of ethyl 2-(1-cyanocyclohexyl)acetate (CAS 133481-10-4) involves nucleophilic substitution using cyclohexyl bromides in the presence of a base like potassium carbonate . This method typically proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C.

Spectroscopic Characterization

Key spectral data for ethyl 2-cyano-2-(1-methylcyclohexyl)acetate can be inferred from analogous compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 1.25–1.44 (t, 3H, -CH₂CH₃), δ 4.10–4.30 (q, 2H, -OCH₂), δ 1.50–2.10 (m, 11H, cyclohexyl -CH₂ and -CH), δ 2.30 (s, 3H, -CH₃) .

  • ¹³C NMR (150 MHz, CDCl₃):

    • δ 14.1 (-CH₂CH₃), 60.8 (-OCH₂), 25.6–45.2 (cyclohexyl carbons), 116.5 (-CN), 168.2 (C=O) .

Infrared (IR) Spectroscopy

  • Strong absorption at ~2250 cm⁻¹ (C≡N stretch), 1730 cm⁻¹ (ester C=O), and 1200–1250 cm⁻¹ (C-O ester) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M + Na]⁺ at m/z 246.1105 (calculated for C₁₂H₁₇NNaO₂⁺: 246.1106) .

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